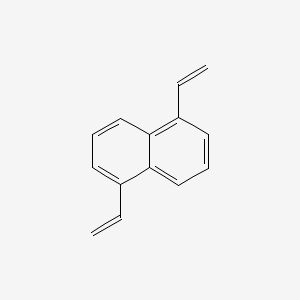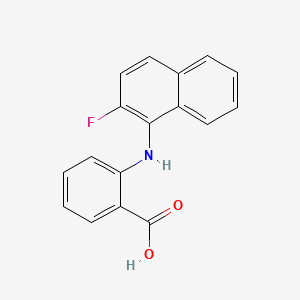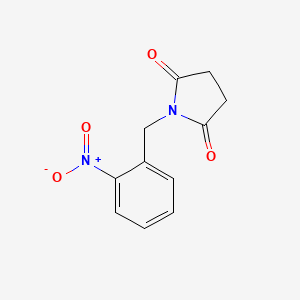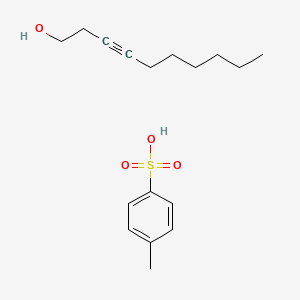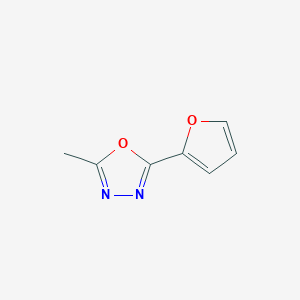
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- can be synthesized through several methods. One common approach involves the reaction of amidoximes with carboxylic acid derivatives. For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. This process typically requires the generation of nitrile oxides in situ from chloroximes, which are then treated with nitriles in a basic medium .
Industrial Production Methods
While specific industrial production methods for 1,3,4-oxadiazole, 2-(2-furanyl)-5-methyl- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of other heterocyclic compounds.
Substitution: The presence of the furan and methyl groups allows for substitution reactions, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties .
Scientific Research Applications
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-(2-furanyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and antifungal properties.
1,2,5-Oxadiazole: Exhibits different chemical reactivity due to its distinct ring structure.
1,3,4-Oxadiazole derivatives: Similar compounds with varying substituents that influence their chemical and biological properties.
Properties
CAS No. |
50269-83-5 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-8-9-7(11-5)6-3-2-4-10-6/h2-4H,1H3 |
InChI Key |
FIKSUZVMTKJWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
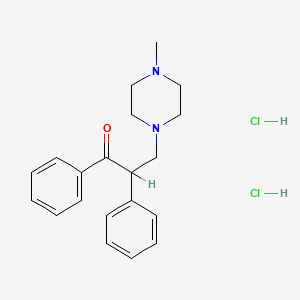
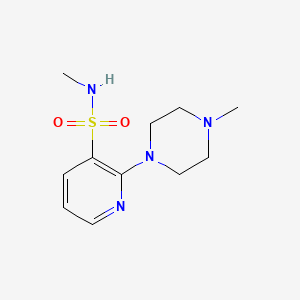
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
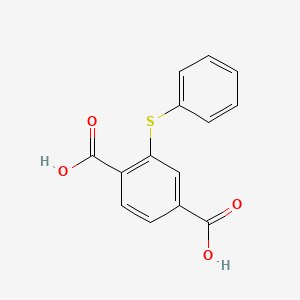
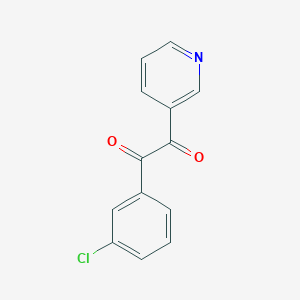
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
